5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a phenyl group, and a thiol group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide with aqueous sodium hydroxide under reflux conditions . The reaction mixture is treated with charcoal, filtered, cooled, and acidified with dilute acetic acid to precipitate the product, which is then recrystallized from ethanol to obtain white crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological targets, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide: A precursor in the synthesis of the target compound.
5-[(2-Isopropyl-5-methylphenoxy)methyl]-3-(naphthalen-1-yl)-1,2,4-oxadiazole: A related compound with antimicrobial properties.
Uniqueness
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)16-10-9-14(3)11-17(16)23-12-18-20-21-19(24)22(18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
InChI Key |
OSCREBPMAMPWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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